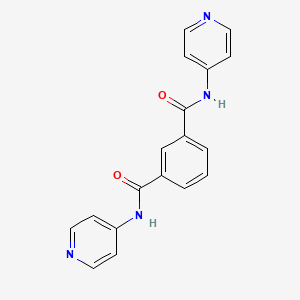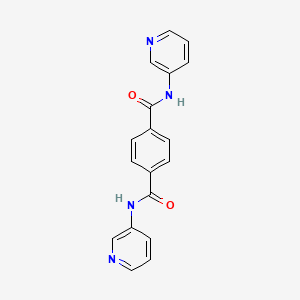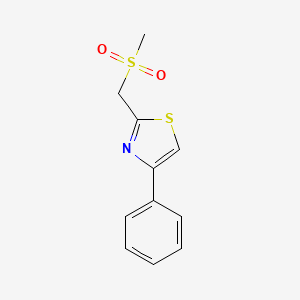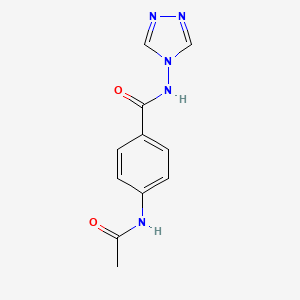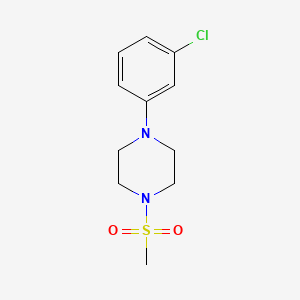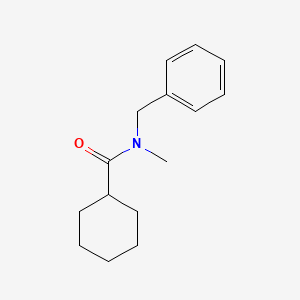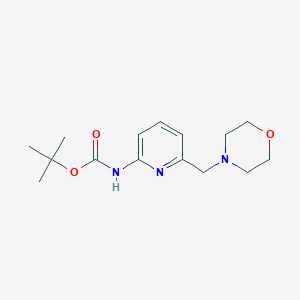
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate
描述
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and a pyridin-2-ylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate and morpholine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme inhibition, receptor binding, or other biochemical assays. Its structural features make it a useful tool for investigating molecular interactions and mechanisms.
Medicine: In medicine, this compound may have potential as a therapeutic agent. Its carbamate moiety suggests possible applications as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of conditions like Alzheimer’s disease.
Industry: In industry, this compound can be used in the development of new materials, coatings, or polymers. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholinomethyl group may enhance binding affinity and specificity, while the pyridin-2-ylcarbamate moiety may contribute to the overall stability and reactivity of the compound.
相似化合物的比较
Tert-butyl 6-(aminomethyl)pyridin-2-ylcarbamate: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
Tert-butyl 6-(hydroxymethyl)pyridin-2-ylcarbamate: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.
Tert-butyl 6-(methyl)pyridin-2-ylcarbamate: Similar structure but with a methyl group instead of a morpholinomethyl group.
Uniqueness: Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is unique due to the presence of the morpholinomethyl group, which may confer distinct chemical and biological properties. This group can enhance solubility, binding affinity, and specificity, making the compound particularly useful in certain applications.
属性
IUPAC Name |
tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-13-6-4-5-12(16-13)11-18-7-9-20-10-8-18/h4-6H,7-11H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIUFPWZRAOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
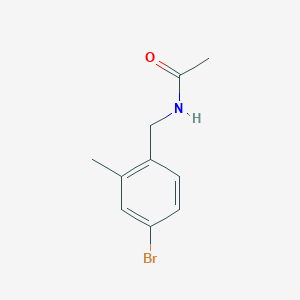
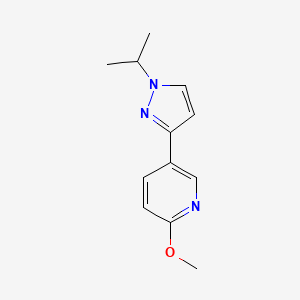
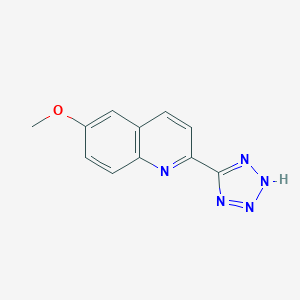
![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)
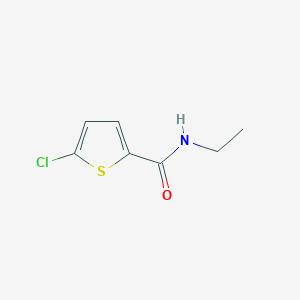
![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)
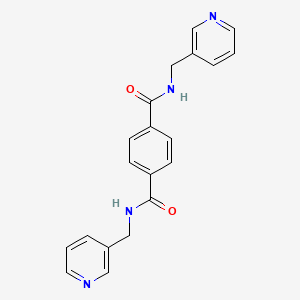
![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)
